Antimicrobial peptide D3
Description
Antimicrobial Peptide D3, commonly referred to as cathelicidin antimicrobial peptide (CAMP), is a critical component of the human innate immune system. It is a cationic host defense peptide with broad-spectrum activity against bacteria, fungi, viruses, and protozoa . CAMP is encoded by the CAMP gene and is proteolytically processed into its active form, LL-37, which disrupts microbial membranes and neutralizes endotoxins like lipopolysaccharides (LPS) .
A unique feature of CAMP is its regulation by vitamin D3. The hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), binds to the vitamin D receptor (VDR) and directly activates the CAMP promoter via a conserved vitamin D response element (VDRE) . This regulatory mechanism is evolutionarily conserved in primates but absent in mice, dogs, and rats, highlighting its specialized role in human immunity . CAMP is expressed in myeloid cells (e.g., neutrophils, macrophages), epithelial cells, and mucosal surfaces, where it serves as a first-line defense against pathogens like Pseudomonas aeruginosa .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIFSSRKCKTVSKTFRGICTRNANC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Antimicrobial peptides (AMPs) are diverse in structure, mechanism, and specificity.
Structural Classification and Diversity
- CAMP (LL-37): A 37-amino acid α-helical peptide with amphipathic structure, enabling membrane disruption .
- Defensins: Cysteine-rich β-sheet peptides (e.g., human β-defensin 2) that form pores in microbial membranes.
- Anoplin, Temporin, and Aurein: Short, linear AMPs from insects and amphibians. These often lack the immunomodulatory functions of CAMP and exhibit narrower activity spectra .
- Bacteriocins : Ribosomally synthesized peptides from bacteria (e.g., nisin), which target closely related species, unlike the broad host defense role of CAMP .
Activity Spectrum and Efficacy
| Peptide | Source | Target Pathogens | MIC Range (µg/mL) | Key Features |
|---|---|---|---|---|
| CAMP (LL-37) | Human | P. aeruginosa, E. coli, S. aureus, fungi | 2–20 | Broad-spectrum, immunomodulatory |
| Defensin HBD-2 | Human | Gram-negative bacteria, fungi | 10–50 | Synergizes with CAMP in mucosal defense |
| Anoplin | Wasp venom | Gram-positive bacteria | 5–25 | Narrow spectrum, membrane disruption |
| ∆M3 (synthetic) | Engineered | ESBL E. coli | 4–8 | Enhanced membrane perturbation |
| Magainin-2 | Frog skin | Gram-negative bacteria, fungi | 6–30 | Pore-forming, low hemolytic activity |
However, synthetic peptides like ∆M3 show superior activity against antibiotic-resistant strains (e.g., ESBL E.
Mechanisms of Action
- CAMP: Combines direct microbicidal activity (membrane disruption) with immunomodulatory roles (e.g., chemoattractant for immune cells, LPS neutralization) .
- Defensins : Primarily form ion channels in microbial membranes but lack vitamin D3-mediated regulation .
- Bacteriocins : Target specific bacterial receptors (e.g., lipid II for nisin), limiting their spectrum compared to CAMP .
Therapeutic Advantages and Challenges
- CAMP Advantages: Inducible by vitamin D3 supplementation, enabling endogenous upregulation during infections . Low propensity for resistance due to nonspecific membrane targeting .
- CAMP Challenges :
In contrast, synthetic AMPs like LENART01 () or ∆M3 () are designed for enhanced stability and reduced toxicity but require exogenous administration.
Key Research Findings and Databases
- APD3 Database: Lists 2,619 natural AMPs, including CAMP, with annotations for activity, structure, and post-translational modifications . CAMP is classified under "human host defense peptides" with antibiofilm and immunomodulatory properties .
- CAMP Database : Contains 3,782 AMP sequences, including 2,766 experimentally validated entries. Machine learning models (e.g., Random Forests) predict AMP activity with 93.2% accuracy, aiding in CAMP analog design .
- Comparative Studies: CAMP and magainin-2 show similar MICs against P. aeruginosa, but CAMP has stronger immunomodulatory effects . Vitamin D3 induction of CAMP is absent in murine models, complicating translational research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
